molecular formula C9H10N2O3 B3135042 2-(2-Nitroethyl)benzamide CAS No. 400085-95-2

2-(2-Nitroethyl)benzamide

Cat. No.: B3135042
CAS No.: 400085-95-2
M. Wt: 194.19 g/mol
InChI Key: QGPSJDGCHVGONF-UHFFFAOYSA-N
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Description

2-(2-Nitroethyl)benzamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitroethyl group

Mechanism of Action

Target of Action

2-(2-Nitroethyl)benzamide is a derivative of benzamide . Benzamide and its derivatives have been found to target the fungal lipid-transfer protein Sec14 . Sec14 is a critical protein in the lipid metabolism of fungi, playing a key role in the regulation of phospholipid transfer and exchange .

Mode of Action

Benzamide derivatives are known to interact with their targets via resonance-stabilized carbocations . This interaction could potentially lead to the inhibition of the target protein’s function, thereby affecting the metabolic processes of the organism .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to lipid metabolism, given its target protein Sec14 . Disruption of lipid transfer and exchange can have downstream effects on various cellular processes, including membrane trafficking and signal transduction .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in the lipid metabolism of the target organism due to the inhibition of Sec14 . This could potentially lead to disruptions in membrane trafficking and signal transduction, affecting the overall viability of the organism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)benzamide typically involves the nitration of ethylbenzene followed by the conversion of the nitro group to an amine and subsequent amidation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Nitroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-(2-Aminoethyl)benzamide.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

2-(2-Nitroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    2-Nitrobenzamide: Similar structure but lacks the ethyl group.

    2-(2-Aminoethyl)benzamide: Reduced form of 2-(2-Nitroethyl)benzamide.

    2-(2-Nitroethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness: this compound is unique due to the presence of both a nitro group and an ethyl group on the benzamide structure.

Properties

IUPAC Name

2-(2-nitroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(12)8-4-2-1-3-7(8)5-6-11(13)14/h1-4H,5-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPSJDGCHVGONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312643
Record name 2-(2-Nitroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400085-95-2
Record name 2-(2-Nitroethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400085-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Nitroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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